tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N,N-DiBoc 4-chloro-benzene-1,3-diamine is a chemical compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial applications. It is a derivative of benzene and has a molecular formula of C18H23ClN2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine typically involves the protection of the amine groups with Boc (tert-butoxycarbonyl) protecting groups. The process generally starts with the chlorination of benzene-1,3-diamine, followed by the introduction of Boc protecting groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The industrial methods are optimized for efficiency and cost-effectiveness, often employing advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
3-N,N-DiBoc 4-chloro-benzene-1,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove Boc protecting groups.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while deprotection reactions result in the formation of free amine groups.
Scientific Research Applications
3-N,N-DiBoc 4-chloro-benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting groups play a crucial role in modulating the compound’s reactivity and stability. Upon deprotection, the free amine groups can interact with specific molecular targets, leading to various biological effects. The pathways involved in these interactions are often studied using advanced techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 3-N,N-DiBoc 4-fluoro-benzene-1,3-diamine
- 3-N,N-DiBoc 4-bromo-benzene-1,3-diamine
- 3-N,N-DiBoc 4-iodo-benzene-1,3-diamine
Uniqueness
Compared to its analogs, 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as reactivity and stability. The chlorine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound particularly valuable in synthetic chemistry and drug development.
Properties
Molecular Formula |
C16H23ClN2O4 |
---|---|
Molecular Weight |
342.82 g/mol |
IUPAC Name |
tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)18-10-7-8-11(17)12(9-10)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
InChI Key |
VANWJTQBCKFLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.